molecular formula C12H8Cl6O B048301 Endrin aldehyde CAS No. 7421-93-4

Endrin aldehyde

Cat. No. B048301
CAS RN: 7421-93-4
M. Wt: 380.9 g/mol
InChI Key: HCTWZIFNBBCVGM-YJTREVOLSA-N
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Description

Endrin aldehyde is a solid chemical produced by the breakdown of endrin . Endrin is a chlorinated hydrocarbon used as an insecticide on cotton, maize, and rice. It also acts as an avicide and rodenticide . Due to its toxicity and tendency to bioaccumulate, its use is now banned in most parts of the world .


Synthesis Analysis

The detection sensitivity of endrin aldehyde is dependent on the analytical method, with GC-MS having the highest detection limit . The analytical chemistry of endrin aldehyde involves SPME extraction, desorption, and analysis in order to detect this compound .


Molecular Structure Analysis

Endrin aldehyde’s molecular formula is C12H8Cl6O . Its structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Endrin aldehyde is a chlorinated aldehyde derivative . The chemical reactions produce predictable products. For endrin, endrin aldehyde and endrin ketone result from the opening of the epoxide ring found within endrin, especially in the presence of acidic active sites .


Physical And Chemical Properties Analysis

Endrin aldehyde is a solid . Its molecular weight is 380.9 g/mol . It is a white crystalline, odorless solid dissolved in a liquid carrier . It is water emulsifiable .

Scientific Research Applications

Agricultural Pest Control

Endrin aldehyde, a derivative of endrin, was widely used in the mid-twentieth century for its efficacy in eliminating agricultural pests . It was sprayed on the leaves of cotton and grain crops .

Rodent Control

In addition to its use as an insecticide, endrin aldehyde was also utilized as a rodenticide . It was used to keep rodents like mice and voles in check .

Aquatic Life Research

Endrin aldehyde is mostly found in the bottom sediments of water bodies . This makes it a subject of interest in aquatic life research, particularly in studying its effects on fishes and other aquatic organisms .

Environmental Impact Studies

Due to its persistence in the environment and bioaccumulative abilities, endrin aldehyde has been connected to negative consequences for non-target animals and biota . This makes it a significant subject in environmental impact studies .

Human Health Research

Endrin aldehyde can be deposited in fat and serve as a neurotoxic on the central nervous system, causing convulsions, seizures, and even death . Therefore, it is a subject of interest in human health research .

Gas Chromatography

The organochlorine pesticides endrin and 4,4’-DDT are commonly used to determine flowpath inertness and cleanliness in gas chromatography (GC) . Endrin aldehyde, being a derivative of endrin, is also used in similar applications .

Food Safety Analysis

A method was developed for the analysis of endrin and its metabolite, endrin aldehyde, in five animal-derived food products using a gas chromatography-micro electron capture detector (GC-μECD) . This highlights its application in food safety analysis .

Liver Disease Research

One study in rodents suggests that exposure to endrin aldehyde or endrin ketone may cause liver disease . This indicates its potential application in liver disease research .

Mechanism of Action

Target of Action

Endrin aldehyde, a breakdown product of endrin, primarily targets the Estrogen receptor . The Estrogen receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

Endrin aldehyde antagonizes the action of the neurotransmitter gamma-aminobutyric acid (GABA) acting at the GABA-A receptors . This effectively blocks the GABA-induced uptake of chloride ions, causing hyperexcitability of the central nervous system .

Biochemical Pathways

It is known that endrin aldehyde interferes with the normal functioning of the gaba-a receptors, leading to hyperexcitability in the central nervous system .

Pharmacokinetics

It is known that endrin, the parent compound of endrin aldehyde, strongly adsorbs to soil particles and sediment and tends to be immobile .

Result of Action

The primary result of endrin aldehyde’s action is the induction of hyperexcitability in the central nervous system due to its antagonistic effect on GABA-A receptors . This can lead to convulsions and seizures . One study in rodents suggests that exposure to endrin aldehyde may cause liver disease .

Action Environment

Endrin aldehyde’s action can be influenced by various environmental factors. , suggesting that endrin aldehyde may also have low water solubility. Endrin has been found to persist in soil for over 10 years , indicating that endrin aldehyde may also be persistent in the environment. Furthermore, endrin can be broken down by exposure to high temperatures or light to form primarily endrin ketone and endrin aldehyde . This suggests that environmental conditions such as temperature and light exposure can influence the stability and efficacy of endrin aldehyde.

Safety and Hazards

Endrin aldehyde is highly toxic and may be fatal if inhaled, ingested, or absorbed through skin . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases . Runoff from fire control or dilution water may be corrosive and/or toxic and cause environmental contamination .

Future Directions

As of now, there are no significant releases of endrin into the environment, but endrin persists in sorbed forms to sediments and soil from previous use . The estimated half-life of endrin in soil is approximately 14 years . It is not expected to migrate from soil to groundwater . Endrin transformation products including endrin ketone, endrin aldehyde, and endrin alcohol, can be detected in plants grown in soils treated at least 16 years prior to planting .

properties

IUPAC Name

3,4,5,6,6,7-hexachloropentacyclo[6.3.0.02,4.03,7.05,9]undecane-10-carbaldehyde
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InChI

InChI=1S/C12H8Cl6O/c13-8-5-3(2-19)1-4-6(5)9(14,12(8,17)18)11(16)7(4)10(8,11)15/h2-7H,1H2
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InChI Key

HCTWZIFNBBCVGM-UHFFFAOYSA-N
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Canonical SMILES

C1C(C2C3C1C4C5(C2(C(C3(C45Cl)Cl)(Cl)Cl)Cl)Cl)C=O
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Molecular Formula

C12H8Cl6O
Record name ENDRIN ALDEHYDE
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DSSTOX Substance ID

DTXSID10860011
Record name 1,1,2,2a,6a,6b-Hexachlorodecahydro-2,3,6-(methanetriyl)cyclopropa[cd]azulene-5-carbaldehyde
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Molecular Weight

380.9 g/mol
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Physical Description

Endrin aldehyde is a solid., Solid; [CAMEO]
Record name ENDRIN ALDEHYDE
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Record name Endrin aldehyde
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Solubility

In water 2.4X10-2 mg/L at 25 °C
Record name ENDRIN ALDEHYDE
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Vapor Pressure

0.0000002 [mmHg], 2X10-7 mm Hg at 25 °C
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Product Name

Endrin aldehyde

CAS RN

7421-93-4, 77287-19-5
Record name ENDRIN ALDEHYDE
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Record name 1,2,4-Methenocyclopenta[cd]pentalene-5-carboxaldehyde, 2,2a,3,3,4,7-hexachlorodecahydro-, (1R,2R,2aR,4S,4aS,5R,6aR,6bR,7S)-rel-
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Record name Endrin aldehyde
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Record name 1,1,2,2a,6a,6b-Hexachlorodecahydro-2,3,6-(methanetriyl)cyclopropa[cd]azulene-5-carbaldehyde
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Melting Point

Melting point: 235 °C, with decomposition
Record name ENDRIN ALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common analytical methods used to detect and quantify endrin aldehyde in environmental and biological samples?

A1: Gas chromatography coupled with an electron capture detector (GC-ECD) is frequently employed for the detection and quantification of endrin aldehyde. [, , , , , , , , , , , , , , , , , , , ] This technique offers high sensitivity and selectivity for organochlorine pesticides. For confirmation and more detailed analysis, gas chromatography-mass spectrometry (GC-MS) is often used. [, ]

Q2: How persistent is endrin aldehyde in the environment, and what are the implications of its persistence?

A2: Endrin aldehyde, similar to its parent compound endrin, exhibits persistence in the environment. [] This characteristic raises concerns about its long-term impact on ecosystems and potential bioaccumulation in the food chain. [, , , , ]

Q3: What are the major sources of endrin aldehyde contamination in the environment?

A3: While the use of endrin has been banned or restricted in many countries, its legacy persists due to its stability and slow degradation. [] Consequently, endrin aldehyde is often detected in areas with a history of endrin application. [, , , , , ] Runoff from agricultural fields with past endrin use and leaching from contaminated soils are significant sources of contamination in water bodies. []

Q4: Which ecosystems are particularly vulnerable to the adverse effects of endrin aldehyde contamination?

A4: Aquatic ecosystems, especially wetlands, are particularly vulnerable to endrin aldehyde contamination. [] This vulnerability stems from the compound's tendency to accumulate in sediments, posing risks to aquatic organisms and potentially disrupting food webs. [, , ]

Q5: What are the potential human health risks associated with exposure to endrin aldehyde?

A5: While the direct impact of endrin aldehyde on human health requires further research, its presence in food sources like fish and vegetables raises concerns. [, , , ] The persistence and bioaccumulative nature of endrin aldehyde highlight the need for continuous monitoring and risk assessment.

Q6: What evidence suggests that endrin aldehyde can bioaccumulate in organisms?

A6: Studies have shown that endrin aldehyde can accumulate in the tissues of various organisms, including fish and birds. [, , , , , , , ] For example, in a study examining fish from Lake Qarun, Egypt, endrin aldehyde was found at higher concentrations than other organochlorine pollutants. []

Q7: Are there any studies indicating potential health risks associated with consuming food contaminated with endrin aldehyde?

A8: While research specifically focusing on endrin aldehyde and its effects on human health through food consumption is limited, its classification as an organochlorine pesticide raises concerns. [, ] Studies have linked other organochlorine pesticides to various health issues, emphasizing the need for further investigation into the potential long-term effects of endrin aldehyde exposure. []

Q8: What is the molecular formula and weight of endrin aldehyde?

A9: The molecular formula for endrin aldehyde is C12H8Cl6O, and its molecular weight is 380.90 g/mol. []

Q9: How does the structure of endrin aldehyde contribute to its persistence in the environment?

A10: Endrin aldehyde's chemical structure, characterized by its chlorinated hydrocarbon backbone, contributes to its stability and resistance to degradation. [] This resilience allows it to persist in the environment for extended periods, leading to concerns about its long-term ecological impact. [, ]

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